molecular formula C9H12O2 B1293736 4-Isopropoxyphenol CAS No. 7495-77-4

4-Isopropoxyphenol

Cat. No. B1293736
CAS RN: 7495-77-4
M. Wt: 152.19 g/mol
InChI Key: QEYQMWSESURNPP-UHFFFAOYSA-N
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Patent
US08748627B2

Procedure details

To a mixture of hydroquinone (20.0 g, 0.182 mmol) and 2-iodopropane (30.9 g, 0.182 mmol) in ethanol (25 mL) at refluxing was added KOH (88%, 12.2 mg, 0.191 mmol) in water (30 mL) over a period of 60 minutes. The resulting mixture was refluxed for 3 hours. The mixture was poured into 1N NaOH and extracted with ether (1×). The aqueous layer was acidified with 10% HCl to pH ˜5 and extracted with ether (2×). The combined extracts were washed with brine, dried over MgSO4 and concentrated. The residue was purified on silica gel eluting with ethyl acetate:hexane (1:8) to provide the title compound (13.01 g, 47.0%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
12.2 mg
Type
catalyst
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].I[CH:10]([CH3:12])[CH3:11].[OH-].[Na+]>C(O)C.O.[OH-].[K+]>[CH:10]([O:2][C:1]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)([CH3:12])[CH3:11] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
30.9 g
Type
reactant
Smiles
IC(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
12.2 mg
Type
catalyst
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (1×)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel eluting with ethyl acetate:hexane (1:8)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.01 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46969.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.